Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide: is a heterocyclic compound belonging to the pyridazine family It is characterized by the presence of a chlorine atom at the 3-position, a methylthio group at the 6-position, and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide typically involves the functionalization of the pyridazine scaffold. One common method includes the selective metalation of 3-alkylthio-6-chloropyridazine using TMPMgCl·LiCl, followed by catalyst-tuned cross-coupling reactions with arylzinc halides . This approach allows for the regioselective introduction of various substituents on the pyridazine ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxide group can be reduced under specific conditions.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
- 3-Chloro-6-(methylsulfonyl)pyridazine
- 3,6-Dichloropyridazine
- 3-Chloro-6-(4-chlorophenyl)pyridazine
Comparison: Pyridazine, 3-chloro-6-(methylthio)-, 1-oxide is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxide group further enhances its potential for diverse chemical transformations and applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61821-97-4 |
---|---|
Molecular Formula |
C5H5ClN2OS |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
3-chloro-6-methylsulfanyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H5ClN2OS/c1-10-5-3-2-4(6)7-8(5)9/h2-3H,1H3 |
InChI Key |
XDBZVIOFKVAQBI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[N+](N=C(C=C1)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.